molecular formula C12H11ClF3NO B2619642 1-(3-Chloro-5-fluorobenzoyl)-4,4-difluoropiperidine CAS No. 2322220-78-8

1-(3-Chloro-5-fluorobenzoyl)-4,4-difluoropiperidine

Cat. No.: B2619642
CAS No.: 2322220-78-8
M. Wt: 277.67
InChI Key: YPTNNMBTMRJKAA-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorobenzoyl)-4,4-difluoropiperidine is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a 3-chloro-5-fluorobenzoyl group attached to a 4,4-difluoropiperidine ring

Preparation Methods

The synthesis of 1-(3-chloro-5-fluorobenzoyl)-4,4-difluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-5-fluorobenzoyl chloride, which is a key intermediate.

    Reaction Conditions: The 3-chloro-5-fluorobenzoyl chloride is then reacted with 4,4-difluoropiperidine under controlled conditions. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-fluorobenzoyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

1-(3-Chloro-5-fluorobenzoyl)-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-5-fluorobenzoyl)-4,4-difluoropiperidine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

1-(3-Chloro-5-fluorobenzoyl)-4,4-difluoropiperidine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3-chloro-5-fluorobenzoyl chloride and 4,4-difluoropiperidine share structural similarities.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO/c13-9-5-8(6-10(14)7-9)11(18)17-3-1-12(15,16)2-4-17/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTNNMBTMRJKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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